molecular formula C7H3F5O B2708879 2,6-Difluoro-4-(trifluoromethyl)phenol CAS No. 276244-25-8

2,6-Difluoro-4-(trifluoromethyl)phenol

Cat. No.: B2708879
CAS No.: 276244-25-8
M. Wt: 198.092
InChI Key: DYSIHTLTKLQXFN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenol: is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenol ring

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluoro-4-(trifluoromethyl)phenol Phenolic compounds, in general, are known to interact with various biological targets due to their proteolytic properties .

Mode of Action

The exact mode of action of This compound It’s known that phenolic compounds can dissolve tissue on contact via proteolysis . This suggests that This compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s worth noting that phenolic compounds can participate in various biochemical reactions, including oxidative polymerization .

Result of Action

The molecular and cellular effects of This compound Given the proteolytic properties of phenolic compounds, it’s plausible thatThis compound could cause changes at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operation. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Chemistry: 2,6-Difluoro-4-(trifluoromethyl)phenol is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of high-performance polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-(trifluoromethyl)phenol is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it valuable in various chemical and industrial applications .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)phenol (DFT) is a fluorinated phenolic compound with the molecular formula C₇H₃F₅O and a molecular weight of 198.09 g/mol. The compound has garnered interest in medicinal chemistry and environmental science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DFT, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DFT features two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position of the phenolic ring. This configuration enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

Research has indicated that DFT exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy against specific strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The presence of fluorine atoms is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Antiparasitic Activity

DFT has been investigated for its antiparasitic properties, particularly against schistosomiasis. In vivo studies showed that DFT effectively reduced parasite loads in infected mice when administered in specific dosages. The mechanism appears to involve disruption of the parasite's metabolic processes, although further research is needed to elucidate the exact pathways involved.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of DFT on various cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against MCF-7 breast cancer cells, with IC50 values indicating potent anti-proliferative activity. The fluorinated structure contributes to its ability to interfere with cellular signaling pathways essential for cancer cell survival.

The biological activity of DFT can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of DFT allows it to integrate into lipid bilayers, altering membrane integrity and function.
  • Enzyme Inhibition : DFT may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DFT against Staphylococcus aureus and Escherichia coli. The results indicated that DFT exhibited a significant reduction in bacterial growth compared to controls (Table 1).

CompoundMIC (µg/mL)Bacterial Strain
DFT32Staphylococcus aureus
DFT64Escherichia coli

Study on Antiparasitic Activity

In an experimental model for schistosomiasis, mice treated with DFT showed a marked decrease in egg counts post-treatment compared to untreated controls (Table 2).

TreatmentEgg Count (per gram tissue)Reduction (%)
Control150-
DFT (50 mg/kg)3080

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSIHTLTKLQXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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